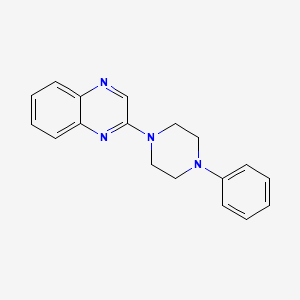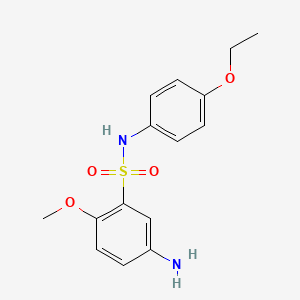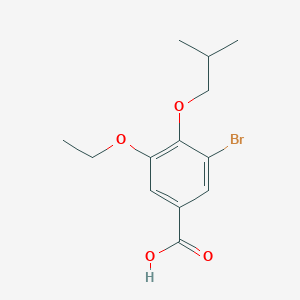![molecular formula C17H15F3N4S B2921157 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 851789-97-4](/img/structure/B2921157.png)
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C17H15F3N4S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
A derivative of thieno[2,3-d]pyrimidine, similar to the specified compound, has been studied for its potential in treating metastatic triple-negative breast cancer. It's found to be a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). This compound significantly inhibited cell proliferation and migration in cancer cell lines by deactivating the VEGFR3 signaling pathway. Its effectiveness in in vivo models suggests it as a promising therapeutic agent for metastatic breast cancer (Li et al., 2021).
Antihypertensive Properties
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antihypertensive effects. These compounds, when substituted with a (phenylpiperazinyl)alkyl group, showed significant potency in reducing systolic blood pressure in spontaneously hypertensive rats. This indicates their potential as antihypertensive agents (Russell et al., 1988).
Antimicrobial Activity
Research has demonstrated that certain thieno[2,3-d]pyrimidine derivatives possess high antimicrobial activity. These compounds were effective against a range of microorganism strains, suggesting their potential as antimicrobial agents (Yurttaş et al., 2016).
Electronic Materials
In the field of materials science, pyrimidine-containing compounds, including those related to thieno[2,3-d]pyrimidine, have been used in developing materials with high electron mobility and high triplet energy. These materials are useful in electronic applications like organic light-emitting devices (Yin et al., 2016).
Treatment of Chronic Myelogenous Leukemia
Flumatinib, a compound structurally related to thieno[2,3-d]pyrimidine, has been studied for its metabolic behavior in chronic myelogenous leukemia patients. This study provides insights into the metabolic pathways of this class of compounds in humans, which is crucial for their development as therapeutic agents (Gong et al., 2010).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress response.
Mode of Action
The compound interacts with its targets, potentially leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in changes at the molecular level, which can have significant effects on cellular function.
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These molecules are key players in the inflammatory response. Additionally, the compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These proteins are involved in stress response and programmed cell death, respectively.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has been observed to exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity . These effects are likely due to the compound’s interaction with its targets and its impact on various biochemical pathways.
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4S/c18-17(19,20)12-2-1-3-13(10-12)23-5-7-24(8-6-23)15-14-4-9-25-16(14)22-11-21-15/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSSEYSIOFQICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

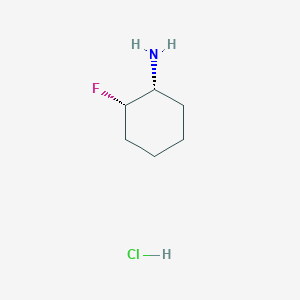
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
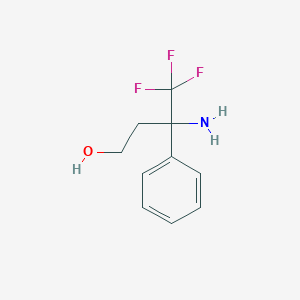
![1-(2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2921080.png)

![N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2921083.png)
![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)


